1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol
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Overview
Description
1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol is an organic compound that features a bromine atom attached to a biphenyl structure with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol can be synthesized through several methodsThe reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol may involve large-scale bromination processes followed by purification steps to isolate the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogenated biphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)acetaldehyde or 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)acetic acid.
Reduction: Formation of 1-(3’-Hydro-[1,1’-biphenyl]-4-yl)ethanol.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and ethanol group contribute to its reactivity and ability to form various derivatives. The compound can interact with enzymes and receptors, leading to potential biological effects .
Comparison with Similar Compounds
- 1-(3’-Chloro-[1,1’-biphenyl]-4-yl)ethanol
- 1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanol
- 1-(3’-Iodo-[1,1’-biphenyl]-4-yl)ethanol
Comparison: 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts.
Properties
Molecular Formula |
C14H13BrO |
---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
1-[4-(3-bromophenyl)phenyl]ethanol |
InChI |
InChI=1S/C14H13BrO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-10,16H,1H3 |
InChI Key |
FTROOFSAAYNUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
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